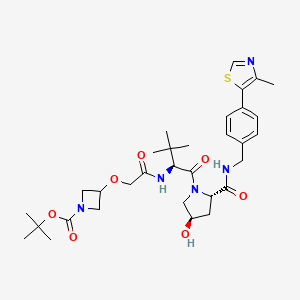

E3 Ligase Ligand-linker Conjugate 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H45N5O7S |

|---|---|

Molecular Weight |

643.8 g/mol |

IUPAC Name |

tert-butyl 3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]azetidine-1-carboxylate |

InChI |

InChI=1S/C32H45N5O7S/c1-19-26(45-18-34-19)21-10-8-20(9-11-21)13-33-28(40)24-12-22(38)14-37(24)29(41)27(31(2,3)4)35-25(39)17-43-23-15-36(16-23)30(42)44-32(5,6)7/h8-11,18,22-24,27,38H,12-17H2,1-7H3,(H,33,40)(H,35,39)/t22-,24+,27-/m1/s1 |

InChI Key |

WMGJZARXPBJGSA-RWCIVJTCSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of a Representative E3 Ligase Ligand-Linker Conjugate: Pomalidomide-PEG3-Amine

This technical guide provides a detailed protocol for the synthesis and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-Amine. This conjugate utilizes the well-established Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[1] This terminal amine provides a versatile chemical handle for subsequent conjugation to a ligand for a protein of interest (POI), forming a Proteolysis Targeting Chimera (PROTAC).[2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5]

The synthesis of such E3 ligase ligand-linker conjugates is a crucial first step in the development of novel PROTAC-based therapeutics.[6][7] The choice of linker length and composition can significantly impact the efficacy of the final PROTAC.[8][9] This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the successful synthesis and characterization of Pomalidomide-PEG3-Amine.

| Parameter | Expected Value | Method of Analysis |

| Yield | 60-75% | Gravimetric Analysis |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Expected Mass Observed | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Binding Affinity (IC50) to CRBN | 1-5 µM | Competitive Binding Assay (e.g., TR-FRET) |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols

Synthesis of Pomalidomide-PEG3-Amine

This protocol describes the synthesis of Pomalidomide-PEG3-Amine via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a Boc-protected amino-PEG3-amine linker, followed by deprotection of the Boc group.

Materials:

-

4-Fluorothalidomide

-

tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

-

Methanol

Procedure:

-

Step 1: Coupling of 4-Fluorothalidomide with Boc-amino-PEG3-amine

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add Boc-amino-PEG3-amine (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at 90 °C for 12-16 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Pomalidomide-PEG3-amine.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected Pomalidomide-PEG3-amine in a solution of 20% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Pomalidomide-PEG3-Amine.

-

Characterization of Pomalidomide-PEG3-Amine

a) High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity of the final compound is determined by integrating the peak area.

b) Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC conditions similar to HPLC are used.

-

The mass spectrometer is set to positive ion mode to detect the protonated molecule [M+H]+.

-

The observed mass should correspond to the calculated exact mass of Pomalidomide-PEG3-Amine.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra can be recorded in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the chemical structure of the final product.

Visualizations

Experimental Workflow

Caption: Synthesis and purification workflow for Pomalidomide-PEG3-Amine.

PROTAC Signaling Pathway

Caption: General mechanism of action of a PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Development of CRBN-Binding Compound 27: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in therapeutic development, particularly in the fields of oncology and immunology. The modulation of CRBN activity by small molecules can induce the degradation of specific target proteins, a mechanism exploited by a growing class of therapeutics. This whitepaper provides an in-depth technical guide on the discovery and development of a novel CRBN-binding molecule, herein designated as Compound 27. We will detail the synthesis, mechanism of action, and preclinical characterization of Compound 27, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Introduction to Cereblon and Targeted Protein Degradation

Cereblon functions as a key component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1)[1]. This complex is responsible for marking specific proteins for degradation by the 26S proteasome through the process of ubiquitination. A significant breakthrough in pharmacology was the discovery that certain small molecules, known as immunomodulatory drugs (IMiDs), can bind to CRBN and alter its substrate specificity[2][3]. These molecules act as a "molecular glue," promoting the interaction between CRBN and "neosubstrates"—proteins not typically targeted by the native CRL4-CRBN complex[2][4]. This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate, offering a powerful strategy for therapeutic intervention.

Compound 27 was developed as a novel CRBN modulator with the aim of inducing the degradation of specific high-value therapeutic targets. This document outlines the journey from its initial discovery through to its preclinical characterization.

Discovery and Synthesis of Compound 27

The discovery of Compound 27 stemmed from a high-throughput screening campaign designed to identify novel scaffolds that bind to CRBN. The synthesis of Compound 27 and its analogs was achieved through a multi-step process, often involving techniques such as palladium-catalyzed Buchwald-Hartwig amination to functionalize the core structure[5]. The structure-activity relationship (SAR) studies were guided by computational modeling and biophysical assays to optimize binding affinity and degradation potency[2][4].

Logical Workflow for Compound Discovery and Optimization

Mechanism of Action of Compound 27

Compound 27 functions as a molecular glue, binding to the thalidomide-binding domain of CRBN[6]. This binding event induces a conformational change in CRBN, creating a novel interface for the recruitment of neosubstrates. The ternary complex formed between Compound 27, CRBN, and the neosubstrate facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for proteasomal degradation.

Signaling Pathway of Compound 27-Mediated Protein Degradation

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 27, comparing it to the well-characterized CRBN modulator, lenalidomide.

Table 1: Biochemical and Cellular Activity of Compound 27

| Compound | CRBN Binding Affinity (Kd, nM) | Neosubstrate Degradation (DC50, nM) | Cell Viability (IC50, µM) |

| Compound 27 | 50 | 25 | 0.5 |

| Lenalidomide | 200 | 150 | 2.0 |

Table 2: Pharmacokinetic Properties of Compound 27

| Compound | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| Compound 27 | 150 | 10 | 85 |

| Lenalidomide | 50 | 5 | 90 |

Experimental Protocols

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the binding affinity of Compound 27 to the CRBN-DDB1 complex.

Methodology:

-

Recombinant human CRBN-DDB1 protein is incubated with a terbium-labeled anti-His antibody and a fluorescently tagged analog of thalidomide.

-

A serial dilution of Compound 27 is added to the mixture.

-

The plate is incubated at room temperature to allow for binding equilibrium.

-

The TR-FRET signal is measured on a plate reader. The displacement of the fluorescent tracer by Compound 27 results in a decrease in the FRET signal.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation, and the Kd is calculated using the Cheng-Prusoff equation.

Neosubstrate Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target neosubstrate in cells treated with Compound 27.

Methodology:

-

Human multiple myeloma cell line MM.1S is seeded in 6-well plates.

-

Cells are treated with a serial dilution of Compound 27 for 24 hours.

-

Cells are harvested and lysed.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the neosubstrate and a loading control (e.g., GAPDH).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescence substrate, and band intensities are quantified.

-

The DC50 (concentration for 50% degradation) is calculated from the dose-response curve.

Experimental Workflow for Neosubstrate Degradation Assay

Conclusion and Future Directions

Compound 27 represents a promising novel CRBN-binding molecule with potent activity in preclinical models. Its ability to induce the degradation of key therapeutic targets at nanomolar concentrations highlights its potential as a next-generation therapeutic agent. Further studies will focus on in vivo efficacy, safety pharmacology, and the identification of a clinical candidate for human trials. The continued exploration of CRBN modulators like Compound 27 holds significant promise for the development of new treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Structural and Functional Analysis of dBET1: A BRD4-Targeting PROTAC

This technical guide provides an in-depth analysis of dBET1, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. As a well-characterized PROTAC, dBET1 serves as an exemplary model for understanding the structural, mechanistic, and functional aspects of this therapeutic modality. This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and chemical biology.

Introduction to dBET1

dBET1 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate BRD4.[1] BRD4 is a critical epigenetic reader protein that plays a key role in the transcriptional regulation of oncogenes like c-Myc, making it a high-value target in various cancers.[2][3] Unlike traditional inhibitors that merely block a protein's function, dBET1 leads to the physical removal of the BRD4 protein.[4]

The structure of dBET1 consists of three key components:

-

A ligand for BRD4: The molecule incorporates (+)-JQ1, a potent and selective antagonist for BET bromodomains.[1][5]

-

A ligand for an E3 Ubiquitin Ligase: A phthalimide (B116566) moiety is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]

-

A chemical linker: This connects the BRD4 and Cereblon ligands, positioning the two proteins in proximity.[6]

By hijacking the CRBN E3 ligase, dBET1 facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[2][7]

Quantitative Data Summary

The efficacy of dBET1 has been quantified through various in vitro assays. The following tables summarize key performance metrics for dBET1.

Table 1: Cellular Degradation and Proliferation Potency of dBET1

| Parameter | Cell Line | Value | Reference |

| EC50 (BRD4 Degradation) | SUM149 (Breast Cancer) | 430 nM | [1][8] |

| IC50 (Cell Proliferation) | MV4;11 (Leukemia) | 0.14 µM | [6] |

Mechanism of Action: Signaling Pathway

The primary mechanism of action for dBET1 is the induced proximity of BRD4 to the CRBN E3 ligase, initiating a cascade of events that culminates in the degradation of BRD4. This process effectively removes the protein from the cell, leading to downstream effects such as the downregulation of MYC expression.[3]

Caption: PROTAC-mediated degradation of BRD4 by dBET1.

Experimental Protocols

The characterization of PROTACs like dBET1 involves a series of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the BRD4-dBET1-CRBN ternary complex.[9][10][11]

Objective: To measure the formation of the ternary complex induced by dBET1 and determine its relative stability.

Materials:

-

GST-tagged BRD4 protein (e.g., BRD2(BD1) as a modular replacement)[9]

-

His-tagged CRBN-DDB1 complex[11]

-

dBET1 and control compounds (e.g., JQ1, thalidomide)

-

Tb-conjugated anti-GST antibody (Donor)[11]

-

AF488-conjugated anti-His antibody (Acceptor)[11]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of dBET1 and control compounds in assay buffer. Prepare working solutions of GST-BRD4, His-CRBN, and the FRET-paired antibodies.

-

Assay Reaction: In a 384-well plate, add the following components in order:

-

dBET1 or control compound solution.

-

A pre-mixed solution of GST-BRD4 and Tb-anti-GST antibody.

-

A pre-mixed solution of His-CRBN and AF488-anti-His antibody.

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the ternary complex to form and the reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths: the donor's emission (e.g., ~620 nm for Tb) and the acceptor's emission (e.g., ~520 nm for AF488) after a time delay (typically 60-100 µs) to reduce background fluorescence.[12]

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the concentration of dBET1. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.[12] The peak of the curve indicates the optimal concentration for complex formation.

-

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a fundamental technique to quantify the reduction of a target protein in cells following PROTAC treatment.[4] It is used to determine key degradation parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).[4]

Objective: To quantify the dose-dependent degradation of BRD4 in a specific cell line after treatment with dBET1.

Materials:

-

Human cancer cell line (e.g., MV4;11, SUM149)[1]

-

Cell culture reagents

-

dBET1 stock solution in DMSO

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of dBET1 (and a vehicle control) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).[4]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate.[4] Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[2]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the wash steps.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[4]

-

Structural Analysis by X-ray Crystallography

Determining the high-resolution crystal structure of the ternary complex is crucial for understanding the molecular interactions that drive its formation and stability, and for guiding the rational design of new PROTACs.[13][14]

Objective: To solve the three-dimensional structure of the BRD4-dBET1-CRBN ternary complex.

Procedure (General Workflow):

-

Protein Expression and Purification: Over-express and purify high-quality, homogenous E3 ligase (CRBN-DDB1) and the target protein (e.g., a BRD4 bromodomain).[13]

-

Ternary Complex Formation: Incubate the purified BRD4 and CRBN proteins with a stoichiometric amount of the PROTAC (dBET1) to form the ternary complex. The stability of this complex is critical for successful crystallization.[13][14]

-

Complex Purification (Optional but Recommended): Isolate the formed ternary complex from unbound components using size-exclusion chromatography. This step enhances the homogeneity of the sample for crystallization.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using high-throughput robotic screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

-

Crystal Optimization: Optimize initial crystal "hits" by refining the conditions to obtain large, well-diffracting single crystals.

-

Data Collection: Cryo-cool a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if structures of the individual components are known). Refine the atomic model against the experimental data to obtain a high-resolution structure of the ternary complex.[]

Experimental and Developmental Workflow

The development and analysis of a PROTAC like dBET1 follows a logical progression from initial design to in-depth characterization.

Caption: General workflow for PROTAC development and characterization.

References

- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of PROTAC I-d (Compound 27)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of PROTAC I-d (also referred to as Keap1 Degrader I-d, CHEMBL5414697), a representative PROteolysis TArgeting Chimera (PROTAC). Understanding these properties is crucial for the rational design and development of effective protein degraders. This document outlines key quantitative data, experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of PROTAC I-d (Compound 27)

The physicochemical properties of a PROTAC are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its cellular permeability and ultimate efficacy. Due to their larger size and more complex structures compared to traditional small molecule drugs, PROTACs often exhibit properties that fall outside of Lipinski's "rule of five"[][2][3]. The computed physicochemical properties for PROTAC I-d are summarized in the table below[4].

| Property | Value | Reference |

| Molecular Formula | C49H61N5O7 | PubChem[4] |

| Molecular Weight | 832.0 g/mol | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 7.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 3 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[4] |

| Rotatable Bond Count | 9 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 183 Ų | PubChem[4] |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential to complement and validate computational predictions. Below are detailed methodologies for key experiments.

The shake-flask method is the gold standard for determining the distribution coefficient (LogD) of a compound between an organic and an aqueous phase, providing a measure of its lipophilicity at a specific pH[2][5][6].

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Materials:

-

PROTAC I-d

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of PROTAC I-d in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (e.g., in a 1:1 volume ratio) in a centrifuge tube. The final concentration should be within the linear range of the analytical method.

-

Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully collect aliquots from both the n-octanol and PBS layers.

-

Quantify the concentration of PROTAC I-d in each phase using a validated analytical method.

-

Calculate LogD using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in PBS] )

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. It is a critical parameter for oral bioavailability and formulation development[7][8][9].

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

Solid PROTAC I-d

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Incubator/shaker

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid PROTAC I-d to a vial containing the aqueous buffer.

-

Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After incubation, filter the solution to remove any undissolved solid.

-

Quantify the concentration of the dissolved PROTAC I-d in the filtrate using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility.

The PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier[10][11][12][13].

Principle: A multi-well plate with a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

PROTAC I-d stock solution

-

Plate reader or other analytical instrumentation for quantification

Procedure:

-

Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming the artificial membrane.

-

Fill the acceptor wells with fresh buffer.

-

Add the PROTAC I-d solution (in buffer) to the donor wells.

-

Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

-

Incubate for a defined period (e.g., 4-16 hours) at room temperature.

-

After incubation, determine the concentration of PROTAC I-d in both the donor and acceptor wells.

-

Calculate the apparent permeability coefficient (Pe) using the following equation:

Pe = ( -V_D * V_A / ((V_D + V_A) * A * t) ) * ln( 1 - ( [C_A(t)] * (V_D + V_A) ) / ( V_D * [C_D(0)] ) )

Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Area of the filter

-

t = Incubation time

-

[C_A(t)] = Concentration in the acceptor well at time t

-

[C_D(0)] = Initial concentration in the donor well

-

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are essential for understanding the complex biological and experimental processes involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language.

PROTAC I-d is a degrader of Keap1, a key negative regulator of the Nrf2 transcription factor. The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress[14][15][16][17]. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By degrading Keap1, PROTAC I-d can lead to the stabilization and activation of Nrf2.

Caption: The Keap1-Nrf2 signaling pathway and the action of PROTAC I-d.

The development and evaluation of a PROTAC involves a multi-step process, from initial design and synthesis to comprehensive in vitro and in vivo characterization[][19][20][21]. This workflow ensures the identification of potent and selective degraders with favorable drug-like properties.

Caption: A general experimental workflow for the discovery and evaluation of PROTACs.

References

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTAC I-d | C49H61N5O7 | CID 171378587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PAMPA | Evotec [evotec.com]

- 13. benchchem.com [benchchem.com]

- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Compound 27 to VHL E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of Compound 27, a fluorinated ligand, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Compound 27 has been utilized as a "spy molecule" in biophysical assays to characterize the binding of other ligands to VHL. This document details the quantitative binding affinity data and provides comprehensive experimental protocols for the key assays used in its characterization.

Quantitative Binding Affinity Data

The binding affinity of Compound 27 to the VHL E3 ligase complex (VCB), which consists of VHL, Elongin B, and Elongin C, was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) was found to be in the micromolar range, indicating a moderate binding affinity. This characteristic, particularly its fast dissociation rate, makes it a suitable tool compound for displacement assays.[1]

| Compound | Target Protein | Assay Method | Binding Affinity (Kd) | Reference |

| Compound 27 | VHL-ElonginB-ElonginC (VCB) | Surface Plasmon Resonance (SPR) | 145 µM | [de Castro & Ciulli, 2019][1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of Compound 27 to the VHL E3 ligase.

Protein Expression and Purification of VHL Complex (VCB)

The VHL protein complex (VCB) used in the binding assays is a truncated and modified version to enhance stability and solubility for in vitro studies.

-

Constructs :

-

Human VHL (residues 54-213) with a C162A mutation.

-

Human Elongin B (full length).

-

Human Elongin C (residues 17-112).

-

-

Expression System : Escherichia coli (E. coli) BL21(DE3) cells.

-

Protocol :

-

The genes for VHL, Elongin B, and Elongin C are co-expressed in E. coli.

-

Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown overnight at a lower temperature (e.g., 18°C).

-

Cells are harvested by centrifugation and lysed.

-

The VCB complex is purified from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.

-

The purified protein is buffer-exchanged into a suitable storage buffer and stored at -80°C.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR was employed to directly measure the binding kinetics and affinity of Compound 27 to the VCB complex.

-

Instrumentation : A Biacore instrument (e.g., Biacore T200).

-

Immobilization :

-

A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Avi-tagged VCB complex is biotinylated and then captured on a streptavidin-coated sensor chip. Alternatively, direct amine coupling of the VCB complex to the CM5 chip can be performed.

-

The surface is then deactivated with ethanolamine.

-

-

Binding Assay :

-

Running Buffer : A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is used.

-

Analyte : Compound 27 is serially diluted in the running buffer to a range of concentrations.

-

Injection : The different concentrations of Compound 27 are injected over the sensor chip surface with the immobilized VCB complex.

-

Data Collection : The association and dissociation phases are monitored in real-time.

-

Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]

-

19F Nuclear Magnetic Resonance (NMR) Displacement Assay

Compound 27, containing a trifluoromethyl group, was utilized as a "spy molecule" in a 19F NMR-based displacement assay to determine the binding affinity of other, non-fluorinated compounds to VHL. The principle relies on the change in the 19F NMR signal of Compound 27 upon binding to the VCB complex and its subsequent displacement by a competitor ligand.

-

Instrumentation : A high-field NMR spectrometer equipped with a cryoprobe for 19F detection.

-

Sample Preparation :

-

A stock solution of the VCB complex is prepared in a suitable NMR buffer (e.g., phosphate-buffered saline in D2O).

-

A stock solution of Compound 27 is prepared in a compatible solvent (e.g., DMSO-d6).

-

The competitor compound is also prepared as a stock solution.

-

-

Experimental Procedure :

-

A baseline 19F NMR spectrum of Compound 27 alone is acquired.

-

The VCB complex is added to the solution of Compound 27, and another 19F NMR spectrum is acquired. Upon binding to the large protein complex, the 19F signal of Compound 27 will broaden significantly.[1]

-

The competitor compound is then titrated into the solution containing Compound 27 and the VCB complex.

-

A series of 19F NMR spectra are recorded at each concentration of the competitor.

-

-

Data Analysis :

-

The displacement of Compound 27 from the VCB binding site by the competitor will result in a sharpening of the 19F NMR signal.

-

The change in the 19F signal intensity or linewidth is plotted against the competitor concentration.

-

The resulting dose-response curve is fitted to a competitive binding model to determine the IC50 value of the competitor.

-

The IC50 value can then be converted to the inhibition constant (Ki) of the competitor using the Cheng-Prusoff equation, which requires the known Kd of Compound 27.[2]

-

Visualizations

Experimental Workflow for SPR Affinity Determination

Caption: Workflow for determining the binding affinity of Compound 27 to VHL using SPR.

Logic of the 19F NMR Displacement Assay

Caption: Principle of the 19F NMR displacement assay using Compound 27 as a spy molecule.

References

The Multifaceted Role of Linkers in "Compound 27": A Case of Chemical Ambiguity

The designation "Compound 27" appears across a variety of research contexts, referring to distinct chemical entities with diverse therapeutic aims. This report synthesizes the available information on several of these molecules, highlighting the critical and varied roles that chemical linkers play in their structure-activity relationships (SAR). Due to the lack of a single, universally recognized "Compound 27," this guide will address the function of linkers in a selection of these compounds as identified in the scientific literature.

Bridged Nucleoside Analogue: An Intrinsic Linkage

In the context of antiviral research, one "Compound 27" is a bridged nucleoside analogue. In this molecule, the "linker" is not a separate moiety connecting two distinct components but is integral to the core scaffold. The synthesis involves the formation of a 2′,4′-bridged tetrahydrofuran (B95107) ring system. This structural constraint, or internal linkage, is crucial for defining the three-dimensional shape of the nucleoside analogue, which in turn governs its interaction with viral enzymes.

Antifolate Inhibitor: Optimizing Active Site Positioning

Another "Compound 27" is an antifolate agent designed to inhibit Cryptosporidium hominis thymidylate synthase (ChTS). In this molecule, a linker connects a pyrrolo[2,3-d]pyrimidine core to a glutamate (B1630785) moiety. The structure-activity relationship studies reveal the critical importance of the linker's length and composition. Specifically, a 2-phenylacetic acid methylene (B1212753) linker was found to be optimal for positioning the compound within the enzyme's active site. Altering the linker length, for instance by using an ethylene (B1197577) linker, resulted in a significant loss of potency. This demonstrates the linker's role in establishing key hydrogen bonding interactions with specific amino acid residues, such as S290, within the target enzyme.

Pinane-Based Hybrid Compound: Enhancing Antiproliferative Activity

A third "Compound 27" is a pinane-based hybrid molecule with antiproliferative properties. This compound features a methylene-triazole linker that connects a pinane-based diol to a diaminopyrimidine core. The introduction of this specific linker was shown to increase the compound's antiproliferative activity compared to analogues without the linker. While the precise mechanism is not fully elucidated, the linker likely influences the molecule's overall conformation, solubility, and ability to interact with its biological target. Further modifications on the phenyl ring attached to the pyrimidine (B1678525) unit indicated that lipophilicity plays a role in the observed activity.[1]

Bile Acid-Steroid Conjugate: A Triazole Bridge for Antifungal Action

In the development of novel antifungal agents, a "Compound 27" has been synthesized as a bile acid-steroid conjugate. Here, a 1,2,3-triazole ring serves as the linker, connecting the two steroidal scaffolds. This triazole linkage is formed via a "click chemistry" reaction, a highly efficient and versatile method for creating stable conjugates. The linker's role is to covalently join the two active moieties, and its presence was essential for the observed antifungal activity against various fungal strains, including Trichoderma harzianum.[2]

Betulinic Acid Derivative: A Flexible Linker for Anti-HIV Potency

A derivative of betulinic acid, also designated "Compound 27," has been investigated as a potent inhibitor of HIV. In this instance, a succinic acid moiety acts as a linker at the C-28 position of the betulinic acid scaffold. This linker introduces a flexible chain that can be further modified. The length and nature of this linker are critical for the compound's anti-HIV activity, with studies showing that both linear and cyclic diamine linkers of similar lengths can lead to potent compounds.

Summary of Linker Functions in Various "Compound 27s"

| Compound Context | Linker Type | Role of the Linker | Key Findings |

| Antifolate Inhibitor | Methylene | Optimal positioning within the enzyme active site. | Linker length is critical for potency and hydrogen bonding. |

| Pinane-Based Hybrid | Methylene-Triazole | Increases antiproliferative activity. | Introduction of the linker enhanced biological effect.[1] |

| Bile Acid-Steroid Conjugate | 1,2,3-Triazole | Covalently joins two active steroid moieties. | Essential for the compound's antifungal properties.[2] |

| Betulinic Acid Derivative | Succinic Acid | Provides a flexible connection for further modification. | Linker length and type influence anti-HIV potency. |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds are described in the respective scientific publications. For instance, the synthesis of the pinane-based "Compound 27" involves a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole linker.[1] The evaluation of the antifolate "Compound 27" involved biochemical assays to determine the IC50 values against both Cryptosporidium hominis and human thymidylate synthase, as well as X-ray crystallography to visualize the binding mode within the enzyme's active site.

Visualizing Molecular Logic and Pathways

To illustrate the conceptual relationships in drug design involving linkers, the following diagrams are provided.

Caption: Workflow for linker optimization in drug design.

This generalized workflow illustrates the iterative process of designing, synthesizing, and evaluating compounds with modified linkers to establish a structure-activity relationship and identify optimized lead candidates.

References

The Expanding Patent Landscape of Novel E3 Ligase Ligand-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has witnessed an explosion of innovation, fundamentally altering the landscape of drug discovery. At the heart of this revolution are novel E3 ligase ligand-linker conjugates, particularly Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. These molecules hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins previously considered "undruggable." This in-depth technical guide navigates the core patent landscape of these conjugates, providing a comprehensive overview of the key E3 ligases being exploited, the evolution of ligand and linker technologies, and the experimental methodologies crucial for their development and characterization.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

E3 ubiquitin ligases are central players in the ubiquitin-proteasome system (UPS), responsible for identifying and marking specific proteins for degradation. Novel ligand-linker conjugates are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ligase. This induced proximity leads to the ubiquitination of the POI, flagging it for destruction by the proteasome. This catalytic mechanism allows for the degradation of target proteins at low compound concentrations.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Patent Landscape Overview: Key E3 Ligases and Their Ligands

The patent landscape for E3 ligase-recruiting molecules is dominated by a few key players, though efforts to expand the repertoire of usable E3 ligases are rapidly growing.[1][2]

Cereblon (CRBN)

Cereblon, a substrate receptor of the CRL4CRBN E3 ligase complex, is one of the most extensively patented E3 ligases for TPD.[3][4] The initial discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) bind to Cereblon opened the floodgates for their use in PROTACs.[5][6] Patents in this space cover a vast chemical space of thalidomide-like and non-thalidomide-like ligands, with modifications aimed at optimizing binding affinity, ternary complex formation, and physicochemical properties.[3]

The signaling pathway involving Cereblon in the context of targeted degradation is depicted below.

Von Hippel-Lindau (VHL)

The von Hippel-Lindau (VHL) E3 ligase has been another major focus of patent activity, with a significant number of patents disclosed in the last five years.[7][8][9][10] The development of potent, non-peptidic VHL ligands has been a key driver in this area.[7] Patented modifications to the VHL ligand scaffold often focus on improving physicochemical properties and the affinity of the ligand itself.[7][10]

The VHL signaling pathway, particularly its role in hypoxia, is a critical area of study. The diagram below illustrates its function in targeted protein degradation.

Mouse Double Minute 2 Homolog (MDM2)

MDM2 is an E3 ligase that famously targets the tumor suppressor p53 for degradation. The development of small molecule inhibitors of the MDM2-p53 interaction has provided a foundation for MDM2-recruiting PROTACs.[11][12] Patents in this area describe not only the degradation of neo-substrates but also the potential for MDM2 to ubiquitinate and degrade itself, a concept explored in homo-PROTACs.[11]

The MDM2-p53 signaling axis is a cornerstone of cancer biology. Its manipulation through PROTACs is a key therapeutic strategy.

Other Emerging E3 Ligases

The patent landscape is expanding to include a wider array of E3 ligases to overcome limitations such as cell-type specific expression and resistance mechanisms associated with CRBN and VHL.[1][2][13] Notable emerging E3 ligases with growing patent activity include:

-

cIAP1 (Cellular Inhibitor of Apoptosis 1): Ligands for cIAP1 are being developed for use in PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[14]

-

DCAF (DDB1 and CUL4 Associated Factor) family: These substrate receptors for the CUL4-DDB1 E3 ligase complex are being explored to expand the PROTAC toolbox, with some showing specific tissue and organelle localization.[15][16]

Quantitative Data from Patent Literature

A critical aspect of evaluating novel E3 ligase ligand-linker conjugates is the quantitative assessment of their efficacy and binding properties. Key parameters reported in patent literature include:

-

DC50: The concentration of the conjugate required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

Binding Affinity (Kd, Ki, or IC50): The strength of the interaction between the conjugate and the E3 ligase or the target protein.

-

Ternary Complex Affinity (KD, ternary): The binding affinity of the fully formed POI-PROTAC-E3 ligase complex.

-

Cooperativity (α): A measure of the influence of the binary binding events on the stability of the ternary complex.

The following tables summarize representative quantitative data for PROTACs targeting various proteins and utilizing different E3 ligases, as gleaned from public databases and scientific literature referencing patent filings.

Table 1: Quantitative Data for Cereblon (CRBN)-Recruiting PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |

| dBET1 | BRD4 | HeLa | 8 | >95 | 1700 | 90 |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | 2500 | 4.5 |

| CC-92480 | GSPT1 | MM.1S | 0.2 | >90 | N/A | N/A |

| Pomalidomide-based Homo-PROTAC | CRBN | HEK293T | ~500 | ~70 | N/A | N/A |

Table 2: Quantitative Data for Von Hippel-Lindau (VHL)-Recruiting PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |

| MZ1 | BRD4 | HeLa | 25 | >90 | 63 | 18 |

| ARV-471 | Estrogen Receptor α | MCF7 | 0.2 | >95 | 190 | 4.6 |

| DT2216 | BCL-XL | MOLM-13 | 10 | >90 | N/A | N/A |

| SMARCA2/4 Degrader | SMARCA2/4 | MOLM-13 | <10 | >90 | N/A | N/A |

Table 3: Quantitative Data for MDM2 and cIAP1-Recruiting PROTACs

| PROTAC Name | E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Binding Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) |

| MDM2-based BRD4 degrader | MDM2 | BRD4 | RS4;11 | 25 | ~90 | N/A | N/A |

| cIAP1-based degrader (SNIPER) | cIAP1 | BRD4 | HeLa | 10 | >80 | N/A | N/A |

Experimental Protocols

The development and validation of novel E3 ligase ligand-linker conjugates rely on a suite of robust experimental protocols. The following sections detail the methodologies for key experiments cited in the patent literature.

Synthesis of E3 Ligase Ligand-Linker Conjugates

The synthesis of PROTACs is a multi-step process that involves the preparation of the E3 ligase ligand, the target protein ligand, and the linker, followed by their conjugation. A generalized workflow is presented below.

References

- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Methodological & Application

Application Notes and Protocols for Small Molecule Conjugation to Target Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules to target ligands, such as proteins, antibodies, or peptides, is a cornerstone of modern drug development and biomedical research. This process enables the creation of highly specific and potent therapeutic agents, diagnostic tools, and research probes. These bioconjugates can exhibit enhanced properties, including improved targeting, increased stability, and the ability to deliver therapeutic agents to specific cells or tissues.[1][2][3] This document provides a detailed, generalized protocol for conjugating a hypothetical small molecule, "Compound 27," to a target ligand. Given that "Compound 27" is a placeholder in various contexts, this protocol will focus on a common and versatile conjugation strategy: the coupling of a small molecule containing a carboxylic acid to primary amines on a target ligand using carbodiimide (B86325) chemistry. This method is widely applicable and can be adapted for various small molecules and target ligands.

Core Concepts in Bioconjugation

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, to form a stable covalent bond.[4] The choice of conjugation chemistry depends on the functional groups present on the small molecule and the target ligand.[5] Common functional groups targeted on proteins include primary amines (in lysine (B10760008) residues and the N-terminus), thiols (in cysteine residues), and carboxylic acids (in aspartic and glutamic acid residues).[6][7][8]

Assumed Profile of "Compound 27"

For the purpose of this protocol, we will assume "Compound 27" is a small molecule possessing a carboxylic acid functional group (-COOH). This is a common feature in many bioactive molecules and provides a convenient handle for conjugation.

General Protocol: Carbodiimide-Mediated Amide Bond Formation

This protocol describes the conjugation of a carboxylic acid-containing small molecule ("Compound 27") to primary amines on a target ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[]

Experimental Workflow Diagram

Caption: Experimental workflow for conjugating Compound 27 to a target ligand.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Purpose |

| Target Ligand (e.g., BSA, antibody) | Sigma-Aldrich | Molecule to be conjugated |

| Compound 27 (with -COOH) | N/A | Small molecule for conjugation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | Activates carboxyl groups |

| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |

| Activation/Reaction Buffer (e.g., MES, pH 4.5-6.0) | In-house preparation | Provides optimal pH for EDC/NHS chemistry |

| Conjugation Buffer (e.g., PBS, pH 7.2-7.5) | In-house preparation | Provides optimal pH for amine reaction |

| Quenching Solution (e.g., Hydroxylamine) | Sigma-Aldrich | Stops the reaction |

| Purification System (e.g., Dialysis, SEC) | Various | Removes unreacted reagents |

Step-by-Step Protocol

1. Preparation of Reagents and Buffers:

-

Prepare Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Prepare Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Prepare Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5).

-

Dissolve the target ligand in the appropriate buffer.

-

Dissolve Compound 27 in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration.

2. Activation of Compound 27:

-

In a microcentrifuge tube, add Compound 27 to the Activation Buffer. The final concentration of the organic solvent should be minimized (<10%) to avoid denaturation of the target ligand.

-

Add EDC and NHS to the Compound 27 solution. A typical molar ratio is 1:2:2 (Compound 27:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.

3. Conjugation to the Target Ligand:

-

Add the activated Compound 27 solution to the target ligand solution. The molar ratio of the activated small molecule to the target ligand will determine the degree of labeling and should be optimized for the specific application.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-esters.

-

Incubate for 5-15 minutes at room temperature.

5. Purification of the Conjugate:

-

Remove unreacted small molecules and byproducts using a suitable purification method.

-

Dialysis: For large target ligands like proteins, dialyze the reaction mixture against PBS overnight at 4°C with multiple buffer changes.

-

Size Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for purifying the larger conjugate from smaller, unreacted components.

-

Affinity Chromatography: If the target ligand has a specific binding partner (e.g., Protein A/G for antibodies), this can be used for purification.[]

-

6. Characterization of the Conjugate:

-

Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford).

-

Assess the degree of labeling (molar ratio of Compound 27 to the target ligand) using methods such as UV-Vis spectroscopy (if Compound 27 has a unique absorbance) or mass spectrometry.

-

Confirm the integrity of the conjugate using SDS-PAGE, which will show a shift in the molecular weight of the conjugated ligand compared to the unconjugated ligand.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a conjugation experiment. The values are hypothetical and should be replaced with experimental data.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Molar Ratio (Compound 27:Ligand) | 5:1 | 10:1 | 20:1 |

| Reaction Time (hours) | 2 | 2 | 2 |

| Degree of Labeling (DOL) | 2.3 | 4.8 | 7.1 |

| Conjugation Efficiency (%) | 46% | 48% | 35.5% |

| Yield (mg) | 1.8 | 1.7 | 1.5 |

| Biological Activity (IC50, µM) | 0.5 | 0.2 | 0.8 |

Signaling Pathway Visualization

If Compound 27 is known to modulate a specific signaling pathway, a diagram can be used to illustrate its mechanism of action. For example, if Compound 27 were an inhibitor of the IL-27 signaling pathway, the following diagram would be relevant.

Caption: Hypothetical signaling pathway for an IL-27 inhibitor, Compound 27.

Conclusion

This document provides a comprehensive, though generalized, protocol for the conjugation of a small molecule, "Compound 27," to a target ligand. The success of any bioconjugation strategy relies on careful optimization of reaction conditions and thorough characterization of the final product.[5] Researchers should adapt this protocol based on the specific properties of their small molecule and target ligand to achieve the desired bioconjugate with optimal performance.

References

- 1. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 2. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]

- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioconjugation - Wikipedia [en.wikipedia.org]

- 5. invivogen.com [invivogen.com]

- 6. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule-protein conjugation procedures. | Semantic Scholar [semanticscholar.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Utilizing Compound SP27 in a PROTAC Design Workflow

For Researchers, Scientists, and Drug Development Professionals

Introduction to SP27: A PROTAC Targeting Polo-like Kinase 4 (PLK4)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Compound SP27 is a potent and selective PROTAC designed to target Polo-like Kinase 4 (PLK4) for degradation. SP27 utilizes a ligand that binds to PLK4 and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This targeted degradation of PLK4 offers a promising therapeutic strategy for cancers characterized by PLK4 overexpression or dependency, such as TRIM37-amplified breast cancer.[1]

These application notes provide a comprehensive guide for researchers on the design, characterization, and application of SP27 and similar PLK4-targeting PROTACs in a drug discovery workflow.

Data Presentation: Properties of SP27

The following table summarizes the key chemical and biological properties of the PLK4-targeting PROTAC, SP27.

| Property | Value | Reference |

| Target Protein | Polo-like Kinase 4 (PLK4) | [1][2] |

| E3 Ligase Recruited | Cereblon (CRBN) | Inferred from chemical structure |

| Molecular Formula | C₄₀H₄₀F₂N₁₂O₅ | [2] |

| CAS Number | 3034805-75-6 | [2] |

| DC₅₀ (MCF-7 cells) | 19.5 nM | [2] |

| IC₅₀ (MCF-7 cells) | 0.073 µM | [2] |

| Binary Binding Affinity (SP27 to PLK4) | Data not publicly available | |

| Binary Binding Affinity (SP27 to CRBN) | Data not publicly available | |

| Ternary Complex Cooperativity (α) | Data not publicly available |

Signaling Pathway and Experimental Workflows

PLK4 Signaling and Degradation Pathway

Polo-like Kinase 4 is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers. SP27 induces the degradation of PLK4, thereby inhibiting its downstream signaling and function in centriole biogenesis.

Caption: PROTAC SP27 induces the formation of a ternary complex, leading to PLK4 degradation and cell cycle arrest.

PROTAC Design and Characterization Workflow

The development of a successful PROTAC like SP27 involves a systematic workflow encompassing design, synthesis, and rigorous biological evaluation.

Caption: A typical workflow for the design and evaluation of a PROTAC molecule.

Experimental Protocols

Detailed methodologies for key experiments in the PROTAC characterization workflow are provided below.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinities and kinetics of binary (PROTAC to target, PROTAC to E3 ligase) and ternary (Target-PROTAC-E3 ligase) complex formation, and to calculate the cooperativity factor (α).

Materials:

-

Recombinant purified PLK4 protein

-

Recombinant purified CRBN/DDB1 complex

-

SP27 PROTAC

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the CRBN/DDB1 complex (e.g., at 25 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

-

Deactivate the remaining active sites with ethanolamine.

-

-

Binary Binding Analysis (SP27 to CRBN):

-

Inject a series of concentrations of SP27 over the immobilized CRBN surface.

-

Monitor the association and dissociation phases.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of PLK4 and varying concentrations of SP27.

-

Inject these solutions over the immobilized CRBN surface.

-

Monitor the association and dissociation phases.

-

Fit the data to determine the KD for the ternary complex.

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) using the formula: α = KD (binary SP27-CRBN) / KD (ternary PLK4-SP27-CRBN).

-

In Vitro Ubiquitination Assay

Objective: To confirm that SP27 can induce the ubiquitination of PLK4 in a reconstituted system.

Materials:

-

Recombinant purified PLK4 protein

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1/CUL4A/Rbx1 complex

-

Ubiquitin

-

ATP

-

SP27 PROTAC

-

Ubiquitination reaction buffer

Protocol:

-

Reaction Setup:

-

On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, CRBN complex, and ubiquitin.

-

Aliquot the master mix into reaction tubes.

-

Add PLK4 protein to each tube.

-

Add SP27 (or DMSO as a vehicle control) to the respective tubes to the desired final concentration.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an anti-PLK4 antibody to detect the formation of higher molecular weight poly-ubiquitinated PLK4 species.

-

Cellular Degradation Assay (Western Blot)

Objective: To determine the dose-dependent degradation of endogenous PLK4 in cells treated with SP27 and to calculate the DC₅₀ value.

Materials:

-

MCF-7 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

SP27 PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-PLK4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SP27 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against PLK4 and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PLK4 and the loading control.

-

Normalize the PLK4 signal to the loading control.

-

Calculate the percentage of PLK4 degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the log of SP27 concentration and fit a dose-response curve to determine the DC₅₀ value.

-

Caption: Workflow for determining PROTAC-mediated cellular degradation via Western blot.

References

Application Notes and Protocols for Cellular Uptake Assays of Compound 27-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3] The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane, engage its intracellular targets, and induce the degradation of the POI.[4][5] Therefore, robust and quantitative cellular uptake and activity assays are paramount in the development and characterization of novel PROTACs such as those based on Compound 27.

These application notes provide detailed protocols for quantifying the intracellular concentration of Compound 27-based PROTACs, assessing their ability to induce the degradation of their target protein, and measuring their engagement with the target and E3 ligase in a cellular context.

I. Quantification of Intracellular PROTAC Concentration by LC-MS/MS

A direct and quantitative method to assess the cellular uptake of a PROTAC is to measure its intracellular concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection of small molecules in complex biological matrices.[6][7]

Experimental Protocol

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest in 6-well plates. Allow cells to adhere overnight.[8]

-

Compound Treatment: Treat cells with varying concentrations of the Compound 27-based PROTAC (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][8]

-

Cell Harvesting and Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][8]

-

Add a known volume of lysis buffer (e.g., acetonitrile (B52724) with an internal standard) to each well and scrape the cells.[9]

-

Transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant for analysis.

-

Prepare a standard curve of the Compound 27-based PROTAC in the same lysis buffer.

-

-

LC-MS/MS Analysis:

-

Analyze the samples and standards by a validated LC-MS/MS method.

-

Quantify the intracellular concentration of the PROTAC by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

II. Assessment of Target Protein Degradation by Western Blot

Western blotting is a widely used technique to quantify the degradation of the target protein induced by the PROTAC.[1][8] This assay provides a direct measure of the functional consequence of PROTAC uptake and target engagement.

Experimental Protocol

-

Cell Seeding and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of the Compound 27-based PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1][8]

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][8]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.[1]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

-

III. Live-Cell Target Engagement and Ternary Complex Formation (NanoBRET/HiBiT)

NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are powerful tools for measuring target engagement and the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells in real-time.[10][11][12] These assays provide mechanistic insights into the intracellular activity of the PROTAC.

Experimental Protocol

-

Cell Line Generation:

-